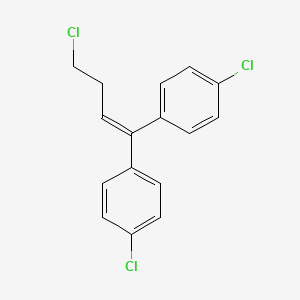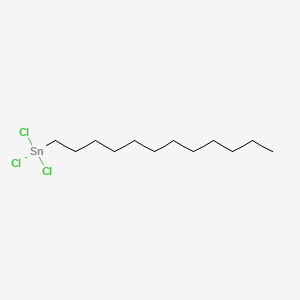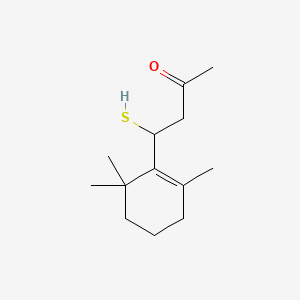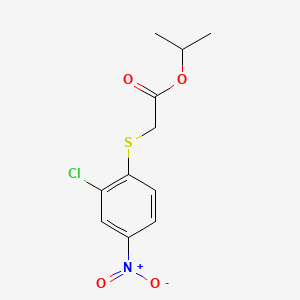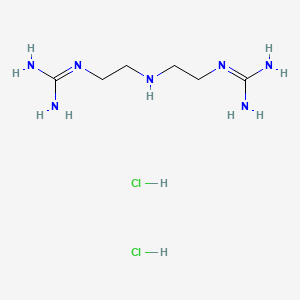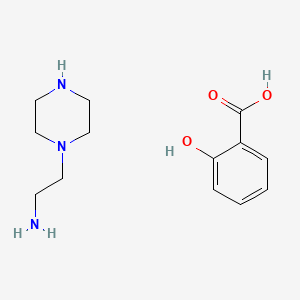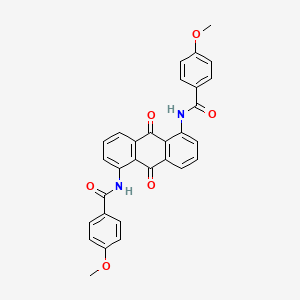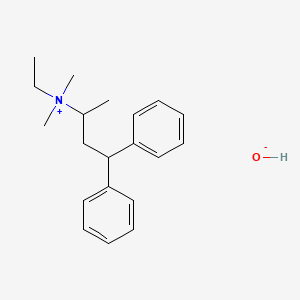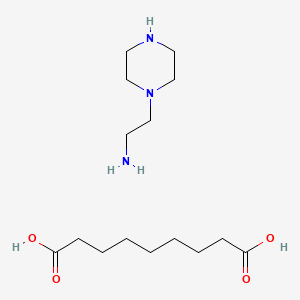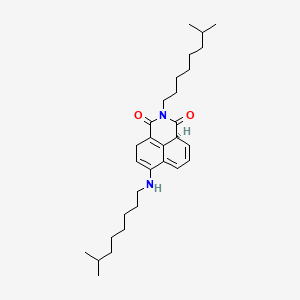![molecular formula C14H17ClN2O B12685673 1-[2-[(2-Chlorophenyl)amino]ethyl]-4-methylpyridinium hydroxide CAS No. 93923-58-1](/img/structure/B12685673.png)
1-[2-[(2-Chlorophenyl)amino]ethyl]-4-methylpyridinium hydroxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-[(2-Chlorophenyl)amino]ethyl]-4-methylpyridinium hydroxide is a chemical compound with the molecular formula C14H17ClN2O It is known for its unique structure, which includes a pyridinium ring substituted with a chlorophenylaminoethyl group and a methyl group
Métodos De Preparación
The synthesis of 1-[2-[(2-Chlorophenyl)amino]ethyl]-4-methylpyridinium hydroxide typically involves the reaction of 2-chloroaniline with 4-methylpyridine in the presence of a suitable base. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities.
Análisis De Reacciones Químicas
1-[2-[(2-Chlorophenyl)amino]ethyl]-4-methylpyridinium hydroxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxide or alkoxide ions.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .
Aplicaciones Científicas De Investigación
1-[2-[(2-Chlorophenyl)amino]ethyl]-4-methylpyridinium hydroxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-[2-[(2-Chlorophenyl)amino]ethyl]-4-methylpyridinium hydroxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparación Con Compuestos Similares
1-[2-[(2-Chlorophenyl)amino]ethyl]-4-methylpyridinium hydroxide can be compared with other similar compounds, such as:
2-Chloro-N-[2-(4-methylpyridin-1-ium-1-yl)ethyl]aniline: This compound shares a similar structure but lacks the hydroxide group.
4-Methylpyridine derivatives: These compounds have the pyridine ring with various substituents, offering different chemical and biological properties.
Propiedades
Número CAS |
93923-58-1 |
|---|---|
Fórmula molecular |
C14H17ClN2O |
Peso molecular |
264.75 g/mol |
Nombre IUPAC |
2-chloro-N-[2-(4-methylpyridin-1-ium-1-yl)ethyl]aniline;hydroxide |
InChI |
InChI=1S/C14H16ClN2.H2O/c1-12-6-9-17(10-7-12)11-8-16-14-5-3-2-4-13(14)15;/h2-7,9-10,16H,8,11H2,1H3;1H2/q+1;/p-1 |
Clave InChI |
WAYXPYXLWHUWBQ-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC=[N+](C=C1)CCNC2=CC=CC=C2Cl.[OH-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


